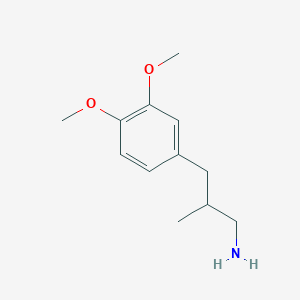

3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine" is a chemical structure that is related to a class of compounds known for their psychotomimetic properties. These compounds have been the subject of various studies due to their potential biological activities and their interactions with biological systems, particularly in the context of their metabolism and psychotomimetic effects .

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of analogs of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM), a known hallucinogen, has been described, which provides insights into the synthetic pathways that could be relevant for the synthesis of "this compound" . Additionally, the synthesis of 1-aralkylated tetrahydro-2-benzazepines from 3-(3,4-dimethoxyphenyl)-propylamine through N-acylation and subsequent Bischler-Napieralski ring closure has been reported . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of compounds closely related to "this compound" has been investigated using various spectroscopic techniques. For example, Schiff base ligands with a 3,4-dimethoxyphenyl moiety have been characterized using UV-vis, FT-IR, 1H and 13C NMR spectroscopy, and X-ray crystallographic techniques . These studies provide a foundation for understanding the molecular structure of "this compound" and its potential tautomeric equilibria.

Chemical Reactions Analysis

The chemical reactions involving compounds with a similar structure to "this compound" have been explored, particularly in the context of their metabolism. For instance, the in vitro O-demethylation of DOM has been studied, revealing the formation of various metabolites and suggesting the significance of metabolic O-demethylation in terms of psychotomimetic properties . This information could be relevant when considering the chemical reactions and metabolic pathways of "this compound."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been inferred from their synthesis and molecular structure analyses. For example, the crystallographic investigations of Schiff base ligands provide insights into the density and crystalline properties of compounds with dimethoxyphenyl groups . Additionally, the stereoselective metabolism of related amines suggests that the physical properties such as solubility and stability could be influenced by the presence of chiral centers .

Scientific Research Applications

Synthesis and Chemical Analysis

- Jacob et al. (1977) conducted regiospecific syntheses of monomethylthio analogues of 1-(2,4,5-trimethoxyphenyl)-2-aminopropane, which is closely related to 3-(3,4-Dimethoxyphenyl)-2-methylpropan-1-amine. Their study focused on evaluating the psychotomimetic potency of these compounds using rabbit hyperthermia assays and determining their enantiomeric compositions and time-concentration curves in rat brains (Jacob et al., 1977).

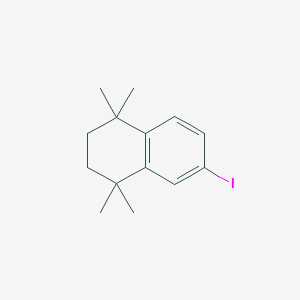

Application in Nuclear Medicine

- Braun et al. (1977) synthesized iodine-131 labeled derivatives of 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, which is structurally similar to this compound. Their study included body distribution measurements in rats, highlighting the potential use of these compounds in nuclear medicine for brain scanning and imaging (Braun et al., 1977).

Identification in Forensic Toxicology

- Bertol et al. (2017) discussed the challenge of identifying new psychoactive substances (NPS), including compounds related to this compound, in forensic toxicology. They emphasized the need for advanced tools and multidisciplinary approaches for detection (Bertol et al., 2017).

Pharmacological Potential

- Keche et al. (2012) explored the anti-inflammatory and antimicrobial properties of 1-acetyl-3-(3,4-dimethoxypheny)-5-(4-(3-(arylureido/arylthioureido/arylsulfonamido) phenyl)-4,5-dihydropyrazole derivatives. These compounds, which include a 3,4-dimethoxyphenyl group similar to that in this compound, showed promising anti-inflammatory and antimicrobial activities (Keche et al., 2012).

Mechanism of Action

Target of Action

It is known that similar compounds interact with the aromatic-amino-acid aminotransferase .

Mode of Action

It is suggested that it may interact with its targets in a manner similar to other phenethylamine class compounds, which are analogues of major human neurotransmitters .

Biochemical Pathways

Related compounds have been shown to affect various pathways, including those involved in the degradation of lignin and analogous compounds .

Pharmacokinetics

It is known that similar compounds have a refractive index of 1513, a boiling point of 193 °C/20 mmHg, a melting point of 13 °C, and a density of 1112 g/mL at 25 °C .

Result of Action

Related compounds have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Safety and Hazards

properties

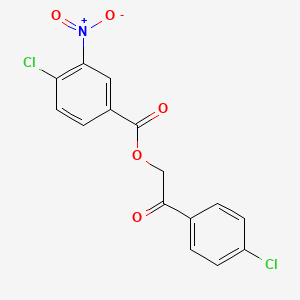

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7,9H,6,8,13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKJSHDOWDCAAQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)

![N,5-Dimethyl-2-methylsulfonyl-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]pyrimidine-4-carboxamide](/img/structure/B2502930.png)

![N-(2-chlorophenyl)-2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2502933.png)

![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2502936.png)